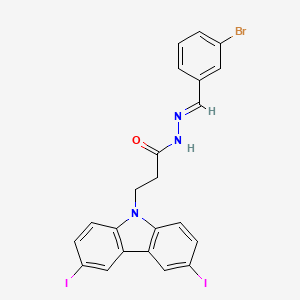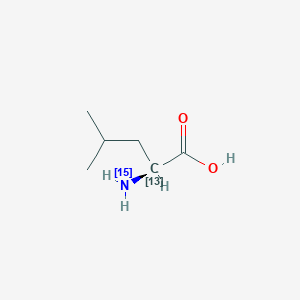
L-Leucine-2-13C,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine-2-13C,15N is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid (BCAA). This compound is specifically labeled with carbon-13 (13C) and nitrogen-15 (15N) at the second carbon and nitrogen positions, respectively. The molecular formula of this compound is (CH3)2CHCH213CH(15NH2)CO2H, and it has a molecular weight of 133.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-2-13C,15N involves the incorporation of stable isotopes into the L-Leucine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of labeled precursors such as 13C-labeled acetic acid and 15N-labeled ammonia in a series of chemical reactions to form this compound.
Biosynthesis: Utilizing microorganisms that can incorporate 13C and 15N isotopes from labeled substrates during their metabolic processes to produce this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing 13C and 15N-labeled substrates, allowing for the efficient incorporation of these isotopes into the L-Leucine molecule .
化学反応の分析
Types of Reactions
L-Leucine-2-13C,15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides and esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alcohols are used under acidic or basic conditions to form amides and esters
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and esters
科学的研究の応用
L-Leucine-2-13C,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of leucine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic fluxes.
Medicine: Utilized in clinical research to study amino acid metabolism in health and disease, including conditions such as cancer and metabolic disorders.
Industry: Applied in the production of labeled peptides and proteins for use in drug development and diagnostic assays
作用機序
L-Leucine-2-13C,15N exerts its effects by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The labeled isotopes allow for precise tracking and quantification of leucine’s role in these processes, providing valuable insights into its molecular targets and pathways .
類似化合物との比較
L-Leucine-2-13C,15N is unique due to its specific labeling with 13C and 15N isotopes. Similar compounds include:
L-Leucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Isoleucine-13C6,15N: Labeled with 13C at all six carbon positions and 15N at the nitrogen position.
L-Leucine-13C6: Labeled with 13C at all six carbon positions
These compounds are used in similar applications but differ in their labeling patterns, which can influence their specific uses and the information they provide in research studies.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
133.16 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-4-methyl(213C)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1 |
InChIキー |
ROHFNLRQFUQHCH-VZRCWKLKSA-N |
異性体SMILES |
CC(C)C[13C@@H](C(=O)O)[15NH2] |
正規SMILES |
CC(C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


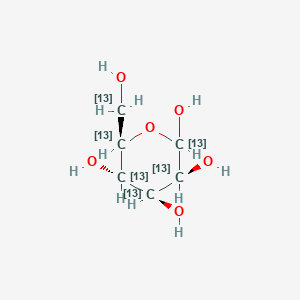
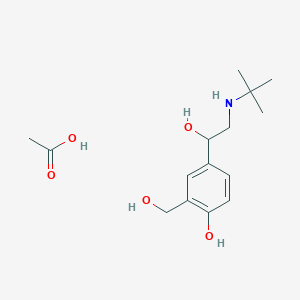
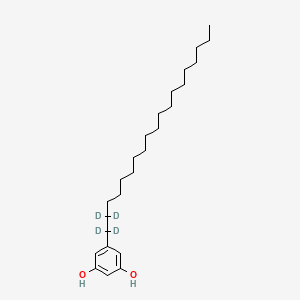


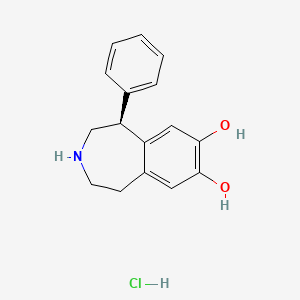


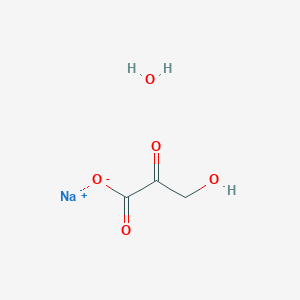
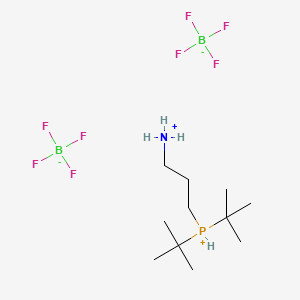
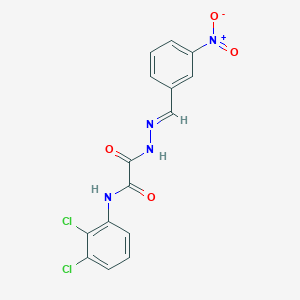
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
